molecular formula C10H3Cl2F3N4S B11061871 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11061871
M. Wt: 339.12 g/mol
InChI Key: GBBMIRKZCHYPFI-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted derivatives, while oxidation and reduction can modify the triazole and thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In the field of biology and medicine, 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial agent. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains .

Industry

Industrially, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact molecular pathways and targets can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both dichlorophenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H3Cl2F3N4S

Molecular Weight

339.12 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H3Cl2F3N4S/c11-5-1-4(2-6(12)3-5)7-16-17-9-19(7)18-8(20-9)10(13,14)15/h1-3H

InChI Key

GBBMIRKZCHYPFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C(F)(F)F

Origin of Product

United States

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